Cas no 1324976-24-0 (3-methyl-N-(8-quinolinyl)benzenesulfonamide)

3-Methyl-N-(8-quinolinyl)benzenesulfonamide is a sulfonamide derivative featuring a quinoline moiety, which enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s structure, combining a methyl-substituted benzene ring with a sulfonamide linkage to 8-aminoquinoline, suggests utility in coordination chemistry and medicinal applications, particularly as a ligand or bioactive scaffold. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The presence of both aromatic and sulfonamide functional groups may contribute to solubility and binding properties, facilitating its use in drug discovery or material science. High purity and stability under standard conditions further support its reliability in research applications.
3-methyl-N-(8-quinolinyl)benzenesulfonamide structure
1324976-24-0 structure
Product name:3-methyl-N-(8-quinolinyl)benzenesulfonamide
CAS No:1324976-24-0
MF:C16H14N2O2S
MW:298.359562397003
CID:6525761
PubChem ID:51238102

3-methyl-N-(8-quinolinyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-N-(8-quinolinyl)benzenesulfonamide
    • Benzenesulfonamide, 3-methyl-N-8-quinolinyl-
    • Inchi: 1S/C16H14N2O2S/c1-12-5-2-8-14(11-12)21(19,20)18-15-9-3-6-13-7-4-10-17-16(13)15/h2-11,18H,1H3
    • InChI Key: JWRBRBKQFHUWLP-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=C3C(=CC=C2)C=CC=N3)(=O)=O)=CC=CC(C)=C1

3-methyl-N-(8-quinolinyl)benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18408647-0.5g
1324976-24-0 90%
0.5g
$671.0 2023-11-13
Enamine
EN300-18408647-0.25g
1324976-24-0 90%
0.25g
$642.0 2023-11-13
Enamine
EN300-18408647-1g
1324976-24-0 90%
1g
$699.0 2023-11-13
Enamine
EN300-18408647-2.5g
1324976-24-0 90%
2.5g
$1370.0 2023-11-13
Enamine
EN300-18408647-5g
1324976-24-0 90%
5g
$2028.0 2023-11-13
Enamine
EN300-18408647-0.05g
1324976-24-0 90%
0.05g
$587.0 2023-11-13
Enamine
EN300-18408647-10g
1324976-24-0 90%
10g
$3007.0 2023-11-13
Enamine
EN300-18408647-0.1g
1324976-24-0 90%
0.1g
$615.0 2023-11-13

Additional information on 3-methyl-N-(8-quinolinyl)benzenesulfonamide

Comprehensive Overview of 3-methyl-N-(8-quinolinyl)benzenesulfonamide (CAS No. 1324976-24-0)

3-methyl-N-(8-quinolinyl)benzenesulfonamide (CAS No. 1324976-24-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This sulfonamide derivative, characterized by its unique quinoline and benzene sulfonamide structure, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its molecular interactions, which could pave the way for novel therapeutic agents targeting various diseases.

The compound’s structure features a 3-methylbenzenesulfonamide group linked to an 8-quinolinyl moiety, a combination that enhances its binding affinity to specific biological targets. This structural attribute makes it a valuable candidate for investigating enzyme inhibition and receptor modulation. Recent studies have explored its role in modulating protein-protein interactions, a hot topic in modern drug design, as it offers promising avenues for treating complex diseases like cancer and neurodegenerative disorders.

In the context of current trends, 3-methyl-N-(8-quinolinyl)benzenesulfonamide aligns with the growing demand for small-molecule inhibitors and targeted therapies. With the rise of personalized medicine, researchers are increasingly focusing on compounds that can selectively interact with disease-specific biomarkers. This compound’s potential to act as a selective inhibitor has made it a subject of interest in high-throughput screening campaigns, where it is evaluated alongside other sulfonamide-based compounds for its efficacy and safety profiles.

Another area of exploration is the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are critical for determining its suitability as a drug candidate. Computational modeling and in vitro studies have been employed to predict its behavior in biological systems, addressing common queries such as "How does 3-methyl-N-(8-quinolinyl)benzenesulfonamide interact with cytochrome P450 enzymes?" and "What are its bioavailability parameters?". Such investigations are essential for optimizing its therapeutic potential.

From a synthetic chemistry perspective, the preparation of 3-methyl-N-(8-quinolinyl)benzenesulfonamide involves multi-step organic reactions, including sulfonylation and amidation processes. Researchers often search for efficient synthesis routes and scalable production methods, reflecting the compound’s relevance in industrial and academic settings. Green chemistry principles are also being applied to minimize environmental impact during its synthesis, a trend that resonates with the global push for sustainable scientific practices.

In summary, 3-methyl-N-(8-quinolinyl)benzenesulfonamide (CAS No. 1324976-24-0) represents a compelling subject of study in medicinal chemistry and drug development. Its structural features, combined with its potential biological activities, position it as a promising candidate for future therapeutic innovations. As research continues to unfold, this compound is likely to remain at the forefront of discussions surrounding small-molecule drug discovery and targeted disease treatment.

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